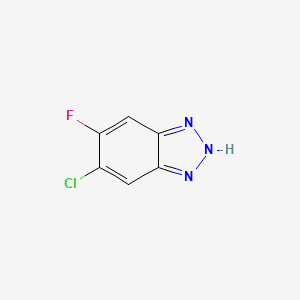

6-Chloro-5-Fluorobenzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCUTSZEKZIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423352 | |

| Record name | 6-Chloro-5-Fluorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99803-85-7 | |

| Record name | 6-Chloro-5-Fluorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-5-Fluorobenzotriazole CAS number

An In-Depth Technical Guide to 6-Chloro-5-Fluorobenzotriazole CAS Number: 99803-85-7

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical industries. Identified by its CAS Number 99803-85-7, this molecule serves as a critical building block in the synthesis of complex organic compounds, particularly in the realm of medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic and purification protocol, describes methods for its analytical characterization, and explores its applications in drug development. Furthermore, it provides essential safety and handling guidelines based on available data to ensure its proper use in a research and development setting. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile scaffold.

Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a triazole ring. The benzene moiety is substituted with both a chlorine and a fluorine atom, which significantly influence the molecule's electronic properties, lipophilicity, and reactivity. These halogen substitutions are crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds in drug discovery applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 99803-85-7 | [1][2] |

| Molecular Formula | C₆H₃ClFN₃ | [1] |

| Molecular Weight | 171.559 g/mol | [1] |

| Common Synonyms | 5-chloro-6-fluoro-2H-benzotriazole | [1] |

| IUPAC Name | 6-chloro-5-fluoro-1H-benzotriazole | N/A |

| Physical Form | Solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

The presence of the acidic N-H proton on the triazole ring allows for tautomerism and provides a key reaction site for N-alkylation or N-arylation, a common strategy in the synthesis of pharmaceutical agents.[3]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis commences with 4-Chloro-5-fluoro-1,2-phenylenediamine. This precursor is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid), to form the benzotriazole ring in a one-pot reaction. The acidic environment protonates the nitrite to form nitrous acid in situ, which then reacts with one of the amino groups. The resulting diazonium species is then intramolecularly attacked by the second amino group, leading to cyclization and subsequent aromatization to yield the stable benzotriazole product.

Caption: Proposed synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory scale and conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 4-Chloro-5-fluoro-1,2-phenylenediamine in glacial acetic acid. Cool the resulting solution to 0-5 °C in an ice-water bath.

-

Diazotization: Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of water. Add this solution dropwise to the cooled diamine solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for this temperature control is critical; higher temperatures can lead to the decomposition of the unstable diazonium intermediate and the formation of unwanted side products.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. The crude product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.

Purification and Purity Validation

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of method depends on the nature of the impurities. Purity must be validated to >95% (or as required) using High-Performance Liquid Chromatography (HPLC) before use in subsequent applications.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A standard analytical workflow ensures that the material meets the required specifications for research and development.

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would likely appear as a doublet due to coupling with the adjacent fluorine atom. The N-H proton will appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent.

-

¹³C NMR: The spectrum will display six signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic coupling (C-F coupling), which is a definitive indicator of fluorine's presence and position.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | 2 x Doublets (d) | Aromatic protons, split by fluorine. |

| ¹H | 13.0 - 15.0 | 1 x Broad Singlet (br s) | Acidic N-H proton. |

| ¹³C | 110 - 150 | 6 x Signals | Aromatic carbons. Two signals will show large C-F coupling constants. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (MW: 171.56), the mass spectrum should show a molecular ion peak [M]+ at m/z ≈ 171. A characteristic isotopic pattern for chlorine ([M]+ and [M+2]+ in an approximate 3:1 ratio) would provide definitive confirmation of the presence of one chlorine atom.

Applications in Medicinal Chemistry and Drug Development

Benzotriazole derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antiviral properties.[3] this compound serves as a valuable scaffold or intermediate in this context for several reasons:

-

Structural Scaffold: The rigid benzotriazole core provides a reliable three-dimensional framework for orienting functional groups toward biological targets.

-

Modulation of Properties: The chloro and fluoro substituents are critical for fine-tuning the molecule's properties.

-

Fluorine: Often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.

-

Chlorine: Increases lipophilicity, which can improve membrane permeability. It also provides a potential vector for further chemical modification.

-

-

Synthetic Handle: The N-H group is a versatile point for derivatization, allowing for the synthesis of large libraries of related compounds for high-throughput screening.[3]

Caption: Role of the scaffold in a typical drug discovery pipeline.

Safety, Handling, and Storage

While a complete, officially classified GHS profile for this compound is not available in the search results, standard precautions for handling halogenated aromatic compounds should be strictly followed.[1] Information from safety data sheets for the compound and related structures informs the following guidelines.[1][4][5]

Table 3: Hazard and Precautionary Information

| Category | Information | Source |

|---|---|---|

| GHS Pictograms | No data available | [1] |

| Signal Word | No data available | [1] |

| Hazard Statements | No data available | [1] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician. | [1] |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |

| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |[1] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.

References

6-Chloro-5-Fluorobenzotriazole chemical properties

An In-Depth Technical Guide to 6-Chloro-5-Fluorobenzotriazole: Properties, Applications, and Protocols

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant attention in the field of synthetic chemistry, particularly in the development and manufacturing of peptides. As a halogenated derivative of benzotriazole, its unique electronic properties make it a valuable precursor for highly efficient coupling reagents. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Chemical and Physical Properties

Chemical Identity

-

Systematic Name: 6-Chloro-5-fluoro-1H-benzotriazole

-

Molecular Formula: C₆H₃ClFN₃[1]

-

Molecular Weight: 171.559 g/mol [1]

-

CAS Number: 99803-85-7[1]

Chemical Structure

The structure consists of a benzene ring fused to a triazole ring, with chloro and fluoro substituents at the 6 and 5 positions, respectively.

(Note: This is a representative image, as a live-generated structure is not possible.)

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage.

| Property | Value | Source |

| Melting Point | 214-216 °C | [1] |

| Boiling Point | 322.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.642 g/cm³ (Predicted) | [1] |

| Appearance | Typically a solid powder (color not specified) | [1] |

| Solubility | Data not widely available, but generally low in water | [1][2] |

Part 2: Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact compound are not publicly available, its structure allows for predictable NMR signals. Analysis would be conducted in a suitable deuterated solvent like DMSO-d₆.[3]

-

¹H NMR:

-

Aromatic Protons: Two distinct signals would be expected in the aromatic region (typically 7.0-8.5 ppm). One proton is situated between the two halogen substituents, and the other is adjacent to the triazole ring. Their chemical shifts and coupling patterns would be influenced by the strong electron-withdrawing effects of the chlorine, fluorine, and triazole moieties.

-

N-H Proton: A broad singlet corresponding to the triazole N-H proton would likely appear far downfield (potentially >13 ppm), characteristic of acidic protons in benzotriazoles.[4]

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

-

C-F Coupling: The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), typically in the range of 240-250 Hz.[3] Carbons that are two or three bonds away (²JCF, ³JCF) will show smaller couplings, providing definitive structural information.[3]

-

C-Cl Coupling: The carbon bonded to chlorine will also have its chemical shift influenced, though direct C-Cl coupling is not typically observed.

-

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of chlorine would result in a characteristic isotopic pattern, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak (M+), which is a definitive indicator for a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for:

-

N-H stretching: A broad absorption in the 3000-3400 cm⁻¹ region.

-

C=C stretching: Aromatic ring vibrations around 1450-1600 cm⁻¹.

-

C-F and C-Cl stretching: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Part 3: Chemical Reactivity and Core Applications

The utility of this compound stems from the electronic effects of its halogen substituents, which significantly influence the reactivity of the benzotriazole system.

Causality of Reactivity

The chlorine and fluorine atoms are strongly electron-withdrawing. This property is central to the compound's primary application. When incorporated into a coupling reagent, these halogens pull electron density away from the benzotriazole ring system. This inductive effect makes the hydroxyl group of a corresponding 1-hydroxybenzotriazole derivative (like 6-Cl-HOBt) more acidic and a better leaving group.[5] Consequently, the activation of a carboxylic acid is faster and more efficient, leading to enhanced reaction rates during amide bond formation.[5][6]

Primary Application: Advanced Peptide Synthesis

This compound is a precursor to, or a component of, advanced peptide coupling reagents. It is most notably the core of uronium/aminium salts like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5]

Advantages in Peptide Synthesis:

-

Enhanced Reactivity: Reagents derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) exhibit higher reaction rates compared to those based on standard HOBt.[5][6] This is critical for coupling sterically hindered amino acids or synthesizing "difficult" peptide sequences that are prone to aggregation.[5]

-

Suppression of Racemization: The speed and efficiency of the coupling reaction are paramount for maintaining the chiral integrity of the amino acids. Faster amide bond formation minimizes the time the activated amino acid exists in solution, thereby reducing the window of opportunity for epimerization (racemization).[5]

-

Improved Yields and Purity: Efficient coupling leads to higher yields of the desired peptide and fewer side products, which simplifies the subsequent purification process.[5]

Workflow: Solid-Phase Peptide Synthesis (SPPS)

The diagram below illustrates a typical cycle in Fmoc-based Solid-Phase Peptide Synthesis, highlighting the critical coupling step where derivatives of this compound are employed.

Caption: General workflow of an Fmoc-SPPS cycle.

Part 4: Synthesis and Purification Protocols

General Synthesis Pathway

The synthesis of benzotriazoles typically involves the diazotization and subsequent cyclization of an ortho-phenylenediamine derivative. A plausible route for this compound would start from 4-chloro-5-fluoro-1,2-phenylenediamine.

Protocol: Diazotization and Cyclization

-

Dissolution: Dissolve the starting material, 4-chloro-5-fluoro-1,2-phenylenediamine, in an aqueous acidic solution (e.g., acetic acid or dilute HCl).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is critical to ensure the stability of the diazonium salt intermediate.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The reaction is typically monitored for the disappearance of the starting diamine.

-

Cyclization: After the addition is complete, allow the mixture to slowly warm to room temperature. The intramolecular cyclization occurs to form the benzotriazole ring.

-

Isolation: The product often precipitates from the reaction mixture and can be collected by filtration.

Purification Methodology

The crude product obtained from synthesis requires purification to be suitable for high-stakes applications like peptide synthesis.

Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, methanol, or an ethanol/water mixture).

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

-

Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

Based on available Safety Data Sheets (SDS), specific GHS hazard classifications for this compound are often not available.[1] However, as with any fine chemical, it should be handled with care.

-

Potential Hazards: May cause skin, eye, and respiratory irritation. Avoid dust formation.[1]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[7]

Recommended Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][7]

-

Skin Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing.[1]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator or dust mask.[1]

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed to prevent moisture contamination.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[1]

Conclusion

This compound stands out as a critical building block in modern synthetic chemistry. Its value is fundamentally derived from the electron-withdrawing nature of its halogen substituents, which translates into the enhanced performance of its derivatives as peptide coupling reagents. By enabling faster, more efficient, and safer amide bond formation with minimal racemization, it directly contributes to the successful synthesis of complex peptides and proteins essential for research and drug development. Understanding its chemical properties, reactivity, and handling requirements allows scientists to leverage this powerful molecule to its full potential.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-Fluorobenzotriazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-5-Fluorobenzotriazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document outlines a reliable two-step synthetic pathway, commencing with the reduction of 5-chloro-4-fluoro-2-nitroaniline to the pivotal intermediate, 4-chloro-5-fluoro-o-phenylenediamine. Subsequently, the guide details the diazotization and intramolecular cyclization of this intermediate to yield the target benzotriazole. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis and application of this important molecule.

Introduction: The Significance of Substituted Benzotriazoles

Benzotriazoles are a class of bicyclic heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. The incorporation of halogen substituents, such as chlorine and fluorine, onto the benzotriazole scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound, in particular, is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents. The precise arrangement of the chloro and fluoro substituents on the benzene ring offers unique electronic and steric properties that can be exploited in the design of novel drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to this compound is logically devised through a retrosynthetic analysis, which identifies the key bond disconnections and precursor molecules. The triazole ring is the most apparent structural feature to deconstruct. The formation of a 1,2,3-triazole fused to a benzene ring is classically achieved through the diazotization of an ortho-diaminobenzene derivative followed by intramolecular cyclization. This leads to the identification of 4-chloro-5-fluoro-o-phenylenediamine as the immediate precursor. This diamine can, in turn, be synthesized from a commercially available nitroaniline derivative through the reduction of the nitro group.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Intermediate: 4-Chloro-5-fluoro-o-phenylenediamine

The successful synthesis of this compound is contingent upon the efficient preparation of its precursor, 4-chloro-5-fluoro-o-phenylenediamine. A robust and high-yielding method for the reduction of the corresponding nitroaniline is presented below.

Reaction Scheme

Caption: Reduction of 5-chloro-4-fluoro-2-nitroaniline.

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Chloro-4-fluoro-2-nitroaniline | 35119-09-0 | C₆H₄ClFN₂O₂ | 190.56 |

| Zinc Powder | 7440-66-6 | Zn | 65.38 |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 |

| Formic Acid (90%) | 64-18-6 | CH₂O₂ | 46.03 |

| Methanol | 67-56-1 | CH₄O | 32.04 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

| Saturated Brine Solution | - | NaCl(aq) | - |

Procedure:

-

Preparation of the Reducing Agent (Hydrazine Monoformate): In a flask placed in an ice bath, slowly add 12.5 mL of 90% formic acid to 12.5 mL of hydrazine hydrate with stirring. The neutralization reaction is exothermic and the temperature should be carefully controlled.

-

Reduction Reaction: In a separate reaction vessel, dissolve 6 g (0.03 mol) of 5-chloro-4-fluoro-2-nitroaniline in 20 mL of methanol. To this solution, add 4 g (0.06 mol) of zinc powder.

-

Addition of Reducing Agent: To the methanolic suspension, add the freshly prepared hydrazine monoformate dropwise with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, filter the reaction mixture to remove the zinc powder and other insoluble materials. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash it twice with a saturated brine solution to remove any remaining hydrazine monoformate. Combine the organic layers, dry them over anhydrous sodium sulfate, and then concentrate under reduced pressure to obtain the final product.[1]

Expected Yield and Characterization:

Synthesis of this compound

The final step in the synthesis is the conversion of the ortho-diamino precursor to the target benzotriazole via diazotization and subsequent intramolecular cyclization.

Reaction Scheme

Caption: Diazotization and cyclization to form this compound.

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Chloro-5-fluoro-o-phenylenediamine | 139512-70-2 | C₆H₆ClFN₂ | 160.58 |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

Dissolution of Starting Material: In a reaction vessel, dissolve 4-chloro-5-fluoro-o-phenylenediamine in a mixture of glacial acetic acid and water. Cool the solution to 0-5 °C in an ice bath with stirring.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled solution of the diamine, ensuring the temperature is maintained below 5 °C. The reaction is typically rapid.

-

Cyclization and Isolation: After the addition of the sodium nitrite solution is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The product may precipitate out of the solution. Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties:

| Property | Value |

| CAS Number | 99803-85-7 |

| Molecular Formula | C₆H₃ClFN₃ |

| Molecular Weight | 171.56 g/mol |

| Appearance | Off-white to light brown solid |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton adjacent to the fluorine atom will likely appear as a doublet of doublets due to coupling with the fluorine and the other aromatic proton. The second proton will also be a doublet of doublets. A broad singlet corresponding to the N-H proton of the triazole ring is also anticipated at a downfield chemical shift.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 172.0, with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

5-Chloro-4-fluoro-2-nitroaniline: This compound is a potential irritant and may be harmful if swallowed or inhaled.

-

Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The two-step process, involving the reduction of a nitroaniline precursor followed by diazotization and cyclization, provides a clear pathway for obtaining this valuable heterocyclic building block. The provided experimental protocols, along with the characterization and safety information, should serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery, enabling the further exploration of the therapeutic potential of novel benzotriazole derivatives.

References

An In-Depth Technical Guide to 6-Chloro-5-Fluorobenzotriazole: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-Chloro-5-Fluorobenzotriazole, a halogenated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, and known and potential applications, offering field-proven insights and methodologies.

Chemical Identity and Structure

This compound is a substituted benzotriazole, a class of bicyclic heterocyclic compounds. Its structure is characterized by a benzene ring fused to a 1,2,3-triazole ring, with chlorine and fluorine atoms substituted at the 6- and 5-positions of the benzene ring, respectively.

Molecular Formula: C₆H₃ClFN₃

Molecular Weight: 171.56 g/mol

CAS Number: 99803-85-7

IUPAC Nomenclature and Tautomerism

The formal IUPAC name for this compound is 6-chloro-5-fluoro-1H-benzotriazole . It is crucial to recognize that benzotriazoles exhibit annular tautomerism, meaning the proton on the triazole ring can reside on different nitrogen atoms. Consequently, this compound exists as a mixture of tautomers, primarily the 1H- and 2H-isomers. The 1H-tautomer is generally considered the more stable form.

Diagram: Chemical structure of this compound, illustrating the position of the chloro and fluoro substituents.

Caption: Structure of this compound.

Synthesis of this compound

The primary and most established method for the synthesis of benzotriazoles is through the diazotization of ortho-phenylenediamines. This approach can be readily adapted for the preparation of this compound.

Synthetic Pathway

The synthesis commences with the precursor 4-chloro-5-fluoro-1,2-phenylenediamine . This diamine undergoes a cyclization reaction upon treatment with a diazotizing agent, typically sodium nitrite, in an acidic medium such as acetic acid.

Diagram: Synthetic workflow for this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

4-chloro-5-fluoro-1,2-phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-5-fluoro-1,2-phenylenediamine in glacial acetic acid. The reaction should be cooled in an ice bath to maintain a temperature between 0-5 °C.

-

Preparation of Diazotizing Agent: Prepare a solution of sodium nitrite in distilled water.

-

Diazotization and Cyclization: Slowly add the sodium nitrite solution dropwise to the stirred solution of the diamine, ensuring the temperature remains below 5 °C. The addition of the diazotizing agent initiates the formation of the triazole ring.

-

Reaction Monitoring: After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product with high purity.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent decomposition and maximize the yield of the desired benzotriazole.

-

Acidic Medium: The presence of acetic acid is essential for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing species.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug design and development. The presence of the halogen atoms significantly influences its electronic and lipophilic characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFN₃ | - |

| Molecular Weight | 171.56 g/mol | - |

| Appearance | Off-white to light brown solid | Vendor Data |

| Melting Point | Not definitively reported | - |

| Boiling Point | Not definitively reported | - |

| Solubility | Soluble in organic solvents like DMSO and DMF | Vendor Data |

Applications in Drug Development and Medicinal Chemistry

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The incorporation of chlorine and fluorine atoms into the benzotriazole ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.

While specific studies on the biological activity of this compound are limited in publicly available literature, the known pharmacological profiles of structurally similar chlorinated and fluorinated benzotriazoles provide a strong basis for its potential applications.

Potential as an Antiviral Agent

Numerous studies have demonstrated the potent antiviral activity of benzotriazole derivatives against a variety of RNA and DNA viruses. For instance, derivatives of 5-chlorobenzotriazole have shown activity against Picornaviruses, including Coxsackievirus B5 and Poliovirus-1. The mechanism of action for some benzotriazole-based antiviral compounds is believed to involve the inhibition of viral enzymes, such as helicase.

A study on various benzotriazole derivatives revealed that compounds with dichloro substitutions on the benzotriazole scaffold exhibited significant antiviral activity against Coxsackievirus B5, with EC₅₀ values in the low micromolar range.[1] This suggests that this compound could serve as a valuable scaffold for the development of novel antiviral agents.

Potential as an Anticancer Agent

The benzotriazole moiety is present in several compounds with demonstrated anticancer activity. The introduction of halogens can enhance the antiproliferative effects of these molecules. Studies on other halogenated benzothiazole derivatives have shown significant growth inhibitory activities against various human tumor cell lines, including leukemia, non-small cell lung cancer, and breast cancer.[2] The proposed mechanisms of action for some benzotriazole-based anticancer agents include the inhibition of protein kinases and the induction of apoptosis.

Utility as a Synthetic Building Block

Beyond its potential intrinsic biological activity, this compound is a valuable building block in the synthesis of more complex pharmaceutical compounds. The presence of multiple reactive sites, including the triazole ring and the halogenated benzene ring, allows for a variety of chemical modifications. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, has been utilized as a versatile building block for the solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles.[3] This highlights the potential of this compound as a key intermediate in the construction of diverse chemical libraries for drug discovery.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic applications of this compound and its derivatives, standardized in vitro assays are employed.

Protocol for Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Antiviral Activity Screening (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

Principle: This assay measures the ability of an antiviral agent to reduce the number of viral plaques formed in a cell monolayer. A plaque is a localized area of cell death resulting from viral replication.

Procedure:

-

Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of this compound (or its derivatives).

-

Overlay and Incubation: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ (the effective concentration of the compound that reduces the number of plaques by 50%).

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not extensively documented, the well-established pharmacological activities of related halogenated benzotriazoles strongly suggest its potential in antiviral and anticancer research. Its utility as a versatile synthetic building block further enhances its value in medicinal chemistry. Future research should focus on the synthesis of a library of derivatives based on the this compound core and their systematic evaluation in a broad range of biological assays to fully elucidate their therapeutic potential.

References

- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-Fluorobenzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-Fluorobenzotriazole is a halogenated derivative of benzotriazole, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of chloro and fluoro substituents on the benzene ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics and behavior. Understanding these properties is crucial for its application in drug design, synthesis, and formulation. Benzotriazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The halogenation of the benzotriazole ring, in particular, has been shown to enhance its bioactivity.[1]

Molecular Structure and Properties

The molecular structure of this compound is fundamental to its physical and chemical properties. The presence of a triazole ring fused to a dichlorinated benzene ring imparts a unique electronic and steric profile to the molecule.

Caption: Molecular structure of this compound.

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 99803-85-7 | [2] |

| Molecular Formula | C₆H₃ClFN₃ | [2] |

| Molecular Weight | 171.559 g/mol | [2] |

| Melting Point | 214-216 °C | [3] |

| Boiling Point | 322.3 °C at 760 mmHg | [3] |

| Density | 1.642 g/cm³ | [3] |

| Appearance | Light brown to brown solid | [4] |

| Solubility | Insoluble in water and organic solvents | [4] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for the characterization of any chemical compound. The following section details the standard methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Two common methods for its determination are the capillary method and Differential Scanning Calorimetry (DSC).

1. Capillary Melting Point Method

This traditional method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.[3][5][6][7][8]

-

2. Differential Scanning Calorimetry (DSC)

DSC is a more precise technique that measures the heat flow into a sample as a function of temperature.[9][10][11][12]

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

-

References

- 1. researchgate.net [researchgate.net]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Benzotriazole Monitoring in Semiconductors [process-insights.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. process-insights.com [process-insights.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Spectroscopic Characterization of 6-Chloro-5-Fluorobenzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-Fluorobenzotriazole is a halogenated benzotriazole derivative of interest in medicinal chemistry and materials science. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific isomer, this guide will leverage data from the closely related and well-characterized isomer, 5-Chlorobenzotriazole, in conjunction with established principles of spectroscopy to predict and interpret the NMR and IR data for the title compound. Furthermore, detailed experimental protocols are provided to enable researchers to acquire high-quality spectroscopic data.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct set of spectroscopic signals. The presence of chlorine and fluorine atoms, in addition to the triazole ring, influences the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts and coupling patterns in the NMR spectra. Similarly, the vibrational modes of the various functional groups will result in a unique fingerprint in the IR spectrum.

Solubility Profile of 6-Chloro-5-Fluorobenzotriazole: A Guide to Theoretical Prediction and Experimental Determination

An In-Depth Technical Guide

Abstract: 6-Chloro-5-Fluorobenzotriazole is a halogenated heterocyclic compound with potential applications in pharmaceutical development and materials science. Its solubility is a critical physicochemical parameter governing its behavior in both biological and chemical systems. This guide addresses the notable absence of publicly available experimental solubility data for this specific molecule. In lieu of quantitative data, this document provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common solvents. The narrative focuses on the underlying thermodynamic principles, the structural and substituent effects on solubility, computational prediction models, and detailed, field-proven experimental protocols.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of its developability. It directly influences bioavailability, formulation design, and process chemistry. This compound, a derivative of the versatile benzotriazole scaffold, presents a unique profile due to its halogenation pattern. While benzotriazoles are known for their utility as corrosion inhibitors and synthetic auxiliaries, their halogenated derivatives are often explored for their enhanced biological activity, including kinase inhibition.

A thorough understanding of the solubility of this compound is essential for:

-

Drug Discovery: Ensuring sufficient solubility for in vitro assays and enabling the preparation of suitable formulations for in vivo studies.

-

Process Chemistry: Designing efficient crystallization, purification, and reaction protocols.

-

Formulation Development: Creating stable and effective dosage forms with optimal drug loading and release characteristics.

As of the date of this publication, a search of chemical databases and scientific literature reveals no specific experimental solubility data for this compound. Therefore, this guide provides the necessary scientific framework to address this data gap.

Theoretical Framework for Solubility Prediction

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute with the solvent (solvation energy).

Structural Analysis of this compound

The solubility behavior of this compound can be qualitatively predicted by dissecting its molecular structure:

-

Benzotriazole Core: The bicyclic aromatic system is inherently hydrophobic, suggesting limited solubility in polar protic solvents like water. The triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, providing a degree of affinity for polar solvents.

-

Chloro Substituent: The chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule. This substitution generally decreases aqueous solubility compared to the non-halogenated parent compound.

-

Fluoro Substituent: Fluorine is the most electronegative element and can participate in hydrogen bonding as an acceptor. However, the introduction of fluorine often has complex and non-intuitive effects on physicochemical properties like solubility and lipophilicity. While it can increase polarity locally, it may not always translate to a significant increase in aqueous solubility and can sometimes enhance lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Comment | Implication for Solubility |

|---|---|---|

| Molecular Weight | 171.56 g/mol | Within typical range for small molecule drugs. |

| LogP (o/w) | Estimated ~2.5 - 3.5 | Indicates low aqueous solubility and preference for lipophilic environments. |

| Hydrogen Bond Donors | 1 (from triazole N-H) | Potential for interaction with polar protic solvents. |

| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) + 1 (Fluorine) | Potential for interaction with polar protic solvents. |

| pKa | Estimated ~7.5 - 8.5 (acidic N-H) | Solubility will be pH-dependent, increasing significantly at pH > pKa. |

Note: LogP and pKa values are estimations based on computational models and comparison with similar structures, as experimental data is unavailable.

Computational and QSAR Models

In the absence of experimental data, computational methods offer a valuable first approximation of solubility.

-

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These data-driven models use molecular descriptors to correlate a compound's structure with its solubility. For benzotriazoles, QSAR models have been developed to predict various biological and physicochemical properties.

-

Physics-Based Methods: These approaches calculate solubility from fundamental thermodynamic principles, considering both the solid-state (crystal lattice energy) and solution-state (solvation free energy) contributions.

These models can provide a numerical estimate (e.g., in logS units) but should be used with the understanding that their accuracy is highly dependent on the quality of the training data and the similarity of the target molecule to the compounds in the dataset.

Experimental Determination of Solubility

To obtain definitive data, experimental measurement is required. The choice of method depends on the stage of research, with distinctions made between thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturated concentration of a compound in a solvent at equilibrium with an excess of the solid phase. It is the most rigorous and reliable measure of solubility.

The shake-flask method is the gold standard for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed, inert container (e.g., glass vial). "Excess" ensures that undissolved solid remains at the end of the experiment.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. Equilibration time is critical and must be sufficient to reach a steady state; 24 to 72 hours is typical for pharmaceutical compounds.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the undissolved solid. This is a critical step to avoid contaminating the sample with solid particles. Common methods include:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to clarify the supernatant.

-

-

Sampling and Dilution: Carefully take a precise aliquot of the clear, saturated solution. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

Solid-State Analysis (Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no phase transition (e.g., to a different polymorph or a hydrate) occurred during the experiment.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, appears in an aqueous buffer. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state or the solubility of a metastable amorphous form.

-

Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.

-

Precipitation: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate. The final DMSO concentration should be low (typically 1-2%) to minimize co-solvent effects.

-

Incubation: Mix and incubate the plate for a short period, typically 1 to 2 hours, at a controlled temperature.

-

Detection: Determine the concentration of the dissolved compound. This can be done in several ways:

-

Nephelometry: A laser-based method that measures the turbidity caused by precipitated particles. The solubility is the concentration at which precipitation is first detected.

-

Direct UV / HPLC: The plate is filtered or centrifuged, and the concentration in the clear solution is measured, similar to the shake-flask method.

-

Caption: Relationship between Thermodynamic and Kinetic Solubility.

Factors Influencing Solubility

When determining and applying solubility data for this compound, several factors must be considered:

-

pH: As a weak acid, the compound's solubility is expected to be highly pH-dependent. In solutions with a pH below its pKa, it will exist primarily in its neutral, less soluble form. At pH values significantly above its pKa, it will deprotonate to form a more soluble conjugate base.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of dissolution. For most organic solids, this process is endothermic, meaning solubility increases with temperature.

-

Solvent Choice: Solubility will vary dramatically with the solvent. It is expected to be low in non-polar solvents like hexanes, moderate in polar aprotic solvents like acetone or ethyl acetate, and higher in polar aprotic solvents like DMSO and DMF. In polar protic solvents, solubility will depend on the balance between the hydrophobic benzotriazole core and the hydrogen-bonding capabilities of the molecule.

Conclusion and Recommendations

While direct experimental data for the solubility of this compound is currently unavailable, this guide equips researchers with the necessary framework to address this knowledge gap. A combined approach of theoretical prediction and rigorous experimental determination is recommended.

-

Initial Assessment: Utilize computational tools to estimate LogP and pKa to guide solvent selection and pH considerations.

-

Screening: Employ a kinetic solubility assay for a rapid, preliminary assessment in aqueous buffers relevant to biological assays.

-

Definitive Measurement: For critical applications such as formulation development, perform the shake-flask method to determine the thermodynamic solubility in a range of pharmaceutically and chemically relevant solvents.

By following these protocols, scientists and developers can generate the reliable, high-quality solubility data required to advance their research and development objectives for this compound.

Benzotriazole Derivatives in Synthesis: A Technical Guide to Their Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzotriazole (BtH) has emerged from relative obscurity to become an indispensable tool in modern organic synthesis. Its unique chemical properties—acting as both a weak acid and base, a potent electron-withdrawing and -donating group depending on its chemical environment, and an excellent leaving group—make it an exceptionally versatile synthetic auxiliary.[1][2] First reported as a synthetic auxiliary in 1980, its application has since expanded dramatically, largely pioneered by the extensive work of Alan R. Katritzky and his research group.[1][2][3] This guide provides an in-depth exploration of the history, core principles, and diverse applications of benzotriazole derivatives, with a focus on explaining the causal mechanisms behind their synthetic utility and providing actionable protocols for their implementation in research and drug development.

Introduction: The Unique Chemistry of Benzotriazole

Benzotriazole is a stable, inexpensive, and odorless heterocyclic compound formed by the fusion of a benzene ring with a 1,2,3-triazole ring.[4][5] This fusion creates a unique electronic structure that underpins its synthetic utility.

Key Chemical Properties:

-

Amphoteric Nature: Benzotriazole is both a weak acid (pKa ≈ 8.2) and a very weak base (pKa < 0), allowing it to participate in a wide range of reaction conditions.[1][2]

-

Excellent Leaving Group: The benzotriazolyl anion (Bt⁻) is a stable species, making the benzotriazole moiety an excellent leaving group in nucleophilic substitution reactions.[1][2][6] This is a cornerstone of its function as a "synthetic auxiliary"—a group that is easily introduced to facilitate a transformation and then cleanly removed.[4]

-

Stabilization of Intermediates: The benzotriazole group can stabilize adjacent carbocations, carbanions, and radicals, opening up reaction pathways that would otherwise be inaccessible.[6]

-

Tautomerism: N-substituted benzotriazoles exist as two principal isomers, the 1-substituted (asymmetric) and 2-substituted (symmetric) forms. The 1-substituted isomer is generally the dominant and more stable form in solution and solid states.[7]

These properties collectively allow benzotriazole to act as a "chameleon" in organic synthesis, serving multiple roles from activation to intermediation.

Historical Perspective: From Discovery to a Synthetic Workhorse

The synthesis of benzotriazole itself has been known for over a century, classically prepared through the diazotization of o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid).[8][9][10] While initially used as a corrosion inhibitor for copper and in photographic applications, its vast potential in organic synthesis remained largely untapped for decades.[5][11]

A paradigm shift occurred in the 1980s with the pioneering work of Alan R. Katritzky's group, who systematically explored and developed what is now known as "benzotriazole methodology."[3][12] They recognized that the benzotriazole group could be strategically employed as a versatile synthetic auxiliary.[4] It could be easily introduced into a molecule, activate it for a wide array of transformations, and then be readily removed or replaced, leaving behind the desired functionality.[4] This concept revolutionized the use of benzotriazole, transforming it into a mainstream reagent for constructing complex molecular architectures, especially heterocycles.[1][3][12]

The Benzotriazole Group as a Synthetic Auxiliary: Core Principles

The power of benzotriazole methodology lies in a simple, yet elegant, three-stage process: introduction, transformation, and removal. This systematic approach provides a reliable framework for complex molecular construction.

The key is the intermediate adduct (e.g., N-(α-benzotriazol-1-ylalkyl)amides), which is stable enough to be isolated yet highly activated for subsequent reactions. The benzotriazole moiety can be displaced by a wide range of nucleophiles, including Grignard reagents, organolithiums, hydrides, and enolates, making it a superior alternative to traditional leaving groups like halides.

Key Synthetic Transformations Mediated by Benzotriazole

The versatility of benzotriazole is best illustrated by the breadth of chemical reactions it facilitates.

Acylation Reactions

N-Acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents for N-, O-, S-, and C-acylation reactions.[13][14] They offer significant advantages over traditional acylating agents like acid chlorides, as their reactions often proceed under neutral conditions and do not produce corrosive byproducts.[13]

Causality: The high reactivity of N-acylbenzotriazoles stems from the electron-withdrawing nature of the benzotriazole ring, which polarizes the carbonyl group and makes it highly susceptible to nucleophilic attack. The subsequent departure of the stable benzotriazolyl anion drives the reaction to completion.

Heterocycle Synthesis

Benzotriazole-mediated synthesis is a powerful method for constructing a vast array of heterocyclic systems, which are often difficult to prepare using other methods.[1][2] The methodology allows for the controlled, stepwise assembly of rings by introducing functional groups and then facilitating intramolecular cyclization via displacement of the benzotriazole group. This has been applied to the synthesis of pyrroles, benzothiazoles, azepines, and many other important heterocyclic scaffolds.[1]

Representative Experimental Protocols

Protocol 1: Synthesis of 1-Chloromethylbenzotriazole [15]

This protocol details a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield over conventional heating.

-

Materials: Benzotriazole (2 g, 16.8 mmol), Dimethylformamide (DMF, 10 ml), Dichloromethane (DCM, 5 ml, 80 mmol), Potassium carbonate (K₂CO₃, 2.31 g, 16.8 mmol), 50 ml Round Bottom Flask (RBF).

-

Procedure:

-

Combine benzotriazole and DMF in a 50 ml RBF.

-

Add dichloromethane and potassium carbonate to the flask.

-

Place the RBF in a microwave synthesizer and irradiate at 180 W for 4 minutes and 20 seconds.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using chloroform as the eluent.

-

Once complete, transfer the reaction mixture to a beaker containing 25 ml of ice-cold water to precipitate the product.

-

Filter the solid product and wash with cold water.

-

Recrystallize the crude product from toluene to obtain pure 1-chloromethylbenzotriazole.

-

Protocol 2: Classical Synthesis of Benzotriazole [9][16]

This is the foundational reaction for producing the parent compound.

-

Materials: o-phenylenediamine (108 g, 1 mole), Glacial acetic acid (120 g, 2 moles), Water (300 ml), Sodium nitrite (75 g, 1.09 moles) in 120 ml water, 1 L Beaker.

-

Procedure:

-

In the 1 L beaker, dissolve o-phenylenediamine in the glacial acetic acid and 300 ml of water, warming slightly to obtain a clear solution.

-

Cool the solution to 5°C in an ice-water bath.

-

Add the cold sodium nitrite solution all at once while stirring. The reaction is exothermic, and the temperature will rise rapidly to 70–80°C.[16]

-

The solution color will change from dark green to clear orange-red.[9]

-

Remove the beaker from the cooling bath and allow it to stand for 1 hour. As the solution cools, benzotriazole separates as an oil which later solidifies.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Purify the crude benzotriazole by vacuum distillation.

-

Applications in Medicinal Chemistry and Drug Development

The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities.[8][17] Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it an effective pharmacophore for binding with enzymes and receptors.[17]

Table 1: Pharmacological Activities of Benzotriazole Derivatives

| Pharmacological Activity | Target/Mechanism of Action | Examples/References |

| Anticancer | Inhibition of protein kinases (e.g., CK2), cyclin-dependent kinases (CDKs).[8][17] | Vorozole (aromatase inhibitor), 4,5,6,7-Tetrabromobenzotriazole (TBB).[17][18] |

| Antifungal | Inhibition of fungal enzymes, disruption of cell membranes.[8][19] | Derivatives have shown potent activity against Candida albicans and Aspergillus niger.[8][19] |

| Antimicrobial | Disruption of bacterial cell membranes. | Active against Gram-positive and Gram-negative bacteria, including MRSA.[8][13][19] |

| Antiviral | Inhibition of viral replication enzymes. | Benzotriazole derivatives have shown activity against orthohantavirus.[20] |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Some derivatives show activity comparable to standard anti-inflammatory drugs.[8][19] |

The synthetic versatility of benzotriazole allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[8]

Conclusion and Future Outlook

From its humble beginnings as a corrosion inhibitor, benzotriazole has evolved into a cornerstone of modern synthetic organic chemistry. The pioneering work of Katritzky and others unveiled its power as a synthetic auxiliary, providing chemists with a robust and versatile tool for constructing complex molecules with high efficiency and control. Its continued prominence in medicinal chemistry highlights its importance as a privileged scaffold for the development of new therapeutic agents.[7][8][17] Future research will likely focus on developing novel, catalytic methods for benzotriazole-mediated transformations and expanding its application in materials science and supramolecular chemistry.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US2861078A - Preparation of benzotriazoles - Google Patents [patents.google.com]

- 11. Benzotriazole - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. ijrrjournal.com [ijrrjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications » Growing Science [growingscience.com]

The Alchemist's Choice: A Technical Guide to the Mechanism of Action of Benzotriazole-Based Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the formation of the amide bond is the linchpin of molecular construction. The efficiency, fidelity, and stereochemical integrity of this crucial linkage are paramount. Among the vast arsenal of chemical tools available, benzotriazole-based coupling reagents have emerged as indispensable workhorses, prized for their reliability and versatility. This guide provides a deep dive into the core mechanisms of these reagents, offering field-proven insights and practical protocols to empower researchers in their synthetic endeavors.

The Challenge of the Amide Bond: A Tale of Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The hydroxyl group of the carboxylic acid is a poor leaving group, necessitating its "activation" into a more reactive species susceptible to nucleophilic attack by the amine. This is the fundamental role of a coupling reagent. An ideal activation strategy should be rapid, minimize side reactions, and, most critically, preserve the stereochemical integrity of the chiral amino acids, a phenomenon known as suppressing racemization.

The Benzotriazole Core: A Foundation for Controlled Reactivity

Benzotriazole derivatives have become central to modern peptide synthesis due to their ability to form highly reactive yet manageable active esters. This guide will dissect the mechanisms of three key classes of benzotriazole-based reagents:

-

Additive-Based Reagents (HOBt): The foundational approach.

-

Uronium/Aminium Salt Reagents (HBTU): The robust workhorse.

-

Azabenzotriazole-Based Reagents (HATU): The high-performance catalyst.

Part 1: The Foundational Mechanism - HOBt as a Coupling Additive

1-Hydroxybenzotriazole (HOBt) is not a standalone coupling reagent but a crucial additive, typically used in conjunction with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1] Its primary role is to mitigate the side reactions and racemization often associated with carbodiimide-mediated couplings.[1]

The mechanism proceeds as follows:

-

Activation by Carbodiimide: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.

-

The Pitfall of the O-acylisourea: This intermediate is unstable. While it can react with an amine to form the desired peptide bond, it is also prone to intramolecular rearrangement to a stable N-acylurea, which is unreactive and terminates the coupling reaction. Furthermore, the basic environment and the reactive nature of the O-acylisourea can lead to the deprotonation of the α-carbon of the activated amino acid, causing racemization.[2]

-

Intervention by HOBt: HOBt acts as a nucleophilic trap for the O-acylisourea intermediate. It rapidly reacts to form a benzotriazolyl active ester (OBt-ester).[1][3]

-

Controlled Coupling: This OBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile.[1][3] This two-step process funnels the reaction towards the desired peptide bond formation, significantly reducing the formation of N-acylurea and suppressing racemization.[1]

Part 2: The Workhorse Reagents - HBTU and its Analogs

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a standalone coupling reagent that incorporates the HOBt moiety into its structure.[4] It belongs to the class of uronium/aminium salts and offers a more streamlined and often more efficient coupling process than the carbodiimide/HOBt combination.[4]

The mechanism of HBTU is as follows:

-